1-Fluorodibenzo[b,d]furan
CAS No.: 182349-08-2
Cat. No.: VC8083839
Molecular Formula: C12H7FO
Molecular Weight: 186.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182349-08-2 |
|---|---|
| Molecular Formula | C12H7FO |
| Molecular Weight | 186.18 g/mol |
| IUPAC Name | 1-fluorodibenzofuran |
| Standard InChI | InChI=1S/C12H7FO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H |
| Standard InChI Key | ZKWVQQKHVNMZGM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC=C3F |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC=C3F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-fluorodibenzo[b,d]furan may adapt strategies from 1-bromodibenzofuran production , which employs a three-step sequence:
-
Ullmann Coupling: Intermolecular cyclization of o-dihalobenzenes with 1,3-cyclohexanedione.
-
Oxidation: DDQ-mediated dehydrogenation to form dibenzo[b,d]furan-1-ol.
-
Halogenation: Phosphorus tribromide substitution for bromine introduction.
For fluorine incorporation, Step 3 would require substitution with a fluorinating agent, such as DAST (diethylaminosulfur trifluoride) or Selectfluor®, though reactivity challenges may arise due to fluorine’s poor nucleophilicity.
Table 1: Comparative Synthetic Routes for Halogenated Dibenzofurans
| Halogen | Synthetic Steps | Yield (%) | Key Reagents |
|---|---|---|---|
| Br | Ullmann → Oxidation → PBr₃ | 47 | CuI, DDQ, PBr₃ |
| Cl | Suzuki Coupling | N/A | Boronic ester, Pd catalyst |
| F | (Theoretical) Ullmann → Fluorination | – | DAST/Selectfluor® |
Physicochemical Properties
Solubility and LogP
Predicted LogP values (using group contribution methods) suggest increased lipophilicity relative to 1-hydroxydibenzofuran (LogP ≈ 3.1) , aligning with fluorine’s hydrophobic character. This property could enhance blood-brain barrier permeability, making it relevant for CNS-targeted therapeutics.
Research Gaps and Future Directions
-
Synthetic Validation: Empirical testing of Ullmann-fluorination sequences or direct C–H fluorination.
-
Biological Screening: In vitro assays against cancer cell lines or microbial pathogens.
-
Computational Studies: DFT calculations to predict reactivity and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume